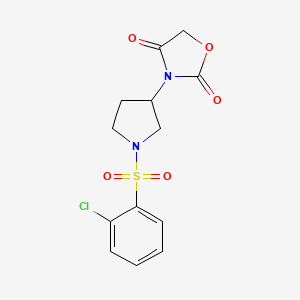
3-(1-((2-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-((2-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl sulfonyl group, a pyrrolidine ring, and an oxazolidine-2,4-dione moiety
Preparation Methods
The synthesis of 3-(1-((2-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate amine and aldehyde precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Sulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring using chlorophenyl sulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Oxazolidine-2,4-dione Moiety: The final step involves the cyclization of the intermediate product with a suitable diacid or diester under dehydrating conditions to form the oxazolidine-2,4-dione ring.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
3-(1-((2-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Hydrolysis: The oxazolidine-2,4-dione moiety can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or esters.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(1-((2-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders and inflammatory diseases.
Organic Synthesis: It serves as a versatile building block in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or mechanical properties.
Mechanism of Action
The mechanism of action of 3-(1-((2-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenyl sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The pyrrolidine ring and oxazolidine-2,4-dione moiety contribute to the compound’s overall binding affinity and specificity. Pathways involved may include modulation of signal transduction processes or inhibition of key metabolic enzymes.
Comparison with Similar Compounds
Similar compounds to 3-(1-((2-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione include:
3-(1-((2-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione: This compound features a bromophenyl group instead of a chlorophenyl group, which may alter its reactivity and biological activity.
3-(1-((2-Methylphenyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione: The presence of a methyl group can influence the compound’s steric and electronic properties.
3-(1-((2-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione: The fluorophenyl group can enhance the compound’s stability and lipophilicity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-[1-(2-chlorophenyl)sulfonylpyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O5S/c14-10-3-1-2-4-11(10)22(19,20)15-6-5-9(7-15)16-12(17)8-21-13(16)18/h1-4,9H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJIHUZMGUYIXMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)COC2=O)S(=O)(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
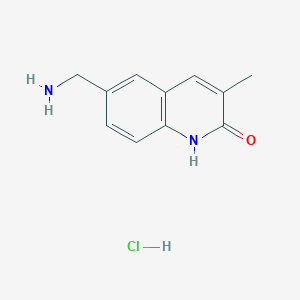
![lithium(1+) ion 6-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2545820.png)
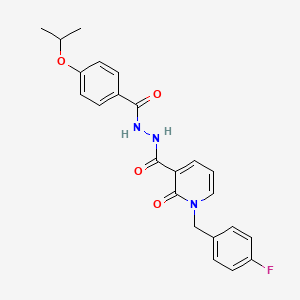
![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2545822.png)
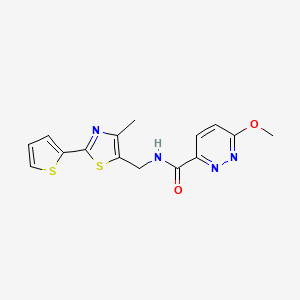
![N-[2-(3,5-dimethylpiperidin-1-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2545826.png)
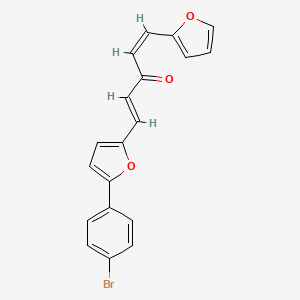
![[2-(1H-Indol-3-yl)-ethyl]-(1-methyl-1H-pyrrol-2-ylmethyl)-amine hydrochloride](/img/structure/B2545831.png)
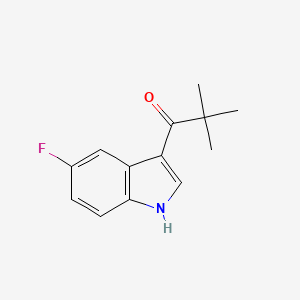
![4-(2-(cyclohex-1-en-1-yl)ethyl)-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2545834.png)
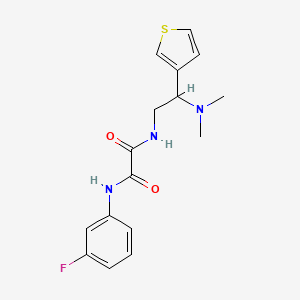
![3-(3-chlorobenzyl)-7-hydroxy-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2545837.png)
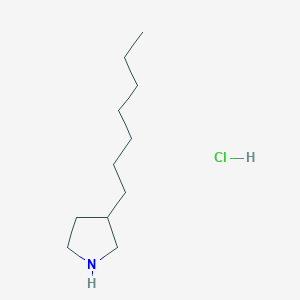
![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2545840.png)
